Thioisotrehalose

Description

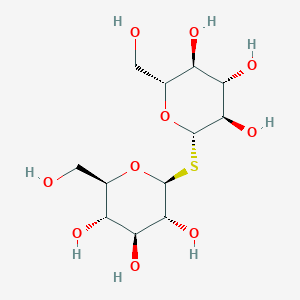

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKYBMOFPMXDRQ-NCFXGAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577079 | |

| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108392-13-8 | |

| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Thioisotrehalose

Chemical Synthesis Strategies for Thioisotrehalose

Chemical synthesis provides precise control over the molecular architecture of this compound, often employing multi-step procedures from readily available sugar precursors.

A facile chemical preparation of 1,1-thiodisaccharide trehalose (B1683222) analogues, including this compound, has been described through the Lewis acid-catalyzed coupling of sugar per-O-acetate with thiosugar nih.gov. This approach leverages the reactivity of fully acetylated sugar derivatives and a thiosugar component to form the desired thio-glycosidic linkage. The method has demonstrated the ability to yield these trehalose analogues in good to excellent yields nih.gov.

The formation of 1,1-thiodisaccharides via Lewis acid-catalyzed coupling typically involves the activation of the per-O-acetylated sugar donor by the Lewis acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O) nih.gov. This activation facilitates the departure of an acetate (B1210297) group, generating an oxocarbenium ion intermediate. The subsequent nucleophilic attack by the sulfur atom of the thiosugar on the anomeric carbon of the activated sugar leads to the formation of the thio-glycosidic bond. The stereochemical outcome of this coupling reaction is influenced by the nature of the protecting groups and the reaction conditions, often leading to specific anomeric configurations.

Acyl protecting groups, such as acetyl (Ac) and benzoyl (Bz) esters, play a crucial role in the chemical synthesis of this compound and other carbohydrates highfine.comwiley-vch.de. In the precursor-based synthesis from trehalose, the use of sugar per-O-acetate highlights the importance of full O-acetylation nih.gov. These protecting groups serve several key functions:

Selective Functionalization : They temporarily block highly reactive hydroxyl groups, allowing for selective reactions at other desired positions on the sugar molecule pressbooks.pub.

Modulation of Reactivity : Electron-withdrawing acyl groups can deactivate a glycosyl donor, influencing the reactivity and stereoselectivity of glycosylation reactions by stabilizing or destabilizing the anomeric center during activation wiley-vch.de.

Enhanced Solubility and Purification : Acyl derivatives often exhibit improved solubility in organic solvents, which can be beneficial for reaction efficiency and subsequent purification steps, such as chromatography highfine.com.

Stabilization : Acyl groups can protect the sugar backbone from unwanted side reactions or degradation during multi-step syntheses highfine.com.

After the desired thio-glycosidic bond is formed, the acyl protecting groups are typically removed under mild conditions, such as saponification, to yield the free this compound wiley-vch.de. For example, the acetyl group can be removed by hydrolysis under alkaline conditions using reagents like K₂CO₃ or ammonia (B1221849) highfine.com.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers an attractive alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions, often obviating the need for protecting groups sigmaaldrich.comuni-greifswald.dealmacgroup.com.

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic linkages by transferring monosaccharides from an activated sugar donor to an acceptor molecule sigmaaldrich.comnih.govcazypedia.org. While specific glycosyltransferases for the direct synthesis of this compound are not widely documented, research has demonstrated the feasibility of glycosyltransferase-catalyzed synthesis of thiooligosaccharides organic-chemistry.org. This suggests that specific GTs, or engineered variants, could be employed to synthesize this compound by utilizing appropriate thiosugar acceptors or donors. The high specificity of GTs for the type and position of the glycosidic linkage (e.g., α or β, and 1→1) makes them ideal candidates for synthesizing complex and stereochemically pure thio-sugars sigmaaldrich.comnih.gov.

Bio-catalytic routes leverage the inherent catalytic power of enzymes to perform chemical transformations uni-greifswald.demasterorganicchemistry.com. For the synthesis of this compound, a bio-catalytic approach would typically involve:

Enzyme Selection/Engineering : Identifying or engineering glycosyltransferases that can recognize and act upon sulfur-containing sugar substrates or analogs nih.govfrontiersin.org.

Substrate Design : Designing suitable activated thiosugar donors (e.g., nucleotide-activated thiosugars) and/or thiosugar acceptors that can be processed by the chosen enzyme nih.gov.

Reaction Optimization : Optimizing reaction conditions (e.g., pH, temperature, cofactors) to maximize yield and purity uni-greifswald.de.

The advantages of such bio-catalytic routes include their high specificity, mild reaction conditions (often aqueous and near room temperature), and reduced need for protecting groups and harsh reagents, leading to more sustainable and efficient synthetic processes uni-greifswald.dealmacgroup.commdpi.com. While direct large-scale production of this compound specifically via enzymatic methods requires further research, the success in synthesizing other thiooligosaccharides using glycosyltransferases indicates strong potential for future development organic-chemistry.org.

Biosynthetic Pathways and Metabolic Interconnections of Thioisotrehalose

Thioisotrehalose Position within Broader Carbohydrate Metabolism

This compound, with the molecular formula C₁₂H₂₂O₁₀S, is classified as a thiodisaccharide, bearing an apparent analogy to isotrehalose, which is the β,β-form of trehalose (B1683222) wikimedia.orgarchive.orgforgottenbooks.com. While natural trehalose (α,α-1,1-glucopyranosyl-D-glucopyranoside) is a widely distributed non-reducing disaccharide crucial for energy storage and stress protection in various organisms, including bacteria, fungi, plants, and invertebrates, the biological position of this compound within established carbohydrate metabolic pathways is not extensively documented wikimedia.orgarchive.orgmdpi.com.

Unlike trehalose, which is a common participant in carbohydrate metabolism, the synthesis of this compound has been achieved chemically. Early research described its preparation from β-bromoacetylglucose and potassium hydrosulphide wikimedia.orgarchive.org. This synthetic origin, coupled with its observed resistance to biological enzymes, suggests that this compound does not readily integrate into or participate in the canonical carbohydrate metabolic cycles that process common sugars like glucose or trehalose wikimedia.orgarchive.org.

Elucidation of Biosynthetic Links to Trehalose Pathways

Current scientific literature primarily details the chemical synthesis of this compound, rather than its biological biosynthesis or any direct links to established trehalose pathways. The synthesis reported involves the reaction of β-bromoacetylglucose with potassium hydrosulphide, yielding the octa-acetate of the thiodisaccharide, which can then be de-acetylated wikimedia.orgtamildigitallibrary.in. This process highlights a synthetic route distinct from the enzymatic pathways that produce natural trehalose.

A key characteristic of this compound is its remarkable resistance to hydrolytic reagents, including warm aqueous alkalies and mineral acids. Crucially, it is also reported to be unattacked by common carbohydrate-metabolizing enzymes such as emulsin, yeast enzyme, trehalase, and myrosin wikimedia.orgarchive.org. This enzymatic resistance strongly indicates that, unlike trehalose, this compound is not a substrate for the enzymes typically involved in trehalose synthesis or degradation, and therefore, it does not appear to be biologically synthesized or metabolized via these routes.

The canonical trehalose biosynthesis pathway, found in a wide array of organisms including bacteria, fungi, plants, and insects, involves a two-step enzymatic process catalyzed by trehalose-6-phosphate (B3052756) synthase (TPS or Tps1p) and trehalose-6-phosphate phosphatase (TPP or Tps2p) scielo.brmdpi.comnih.govmdpi.combiorxiv.org. In the first step, TPS converts UDP-glucose and glucose-6-phosphate (G6P) into UDP and trehalose-6-phosphate (T6P). Subsequently, TPP dephosphorylates T6P to yield trehalose and inorganic phosphate (B84403) (Pᵢ) scielo.brmdpi.comnih.govbiorxiv.org.

Given the chemical nature of this compound's known synthesis and its documented resistance to trehalase, there is no evidence in the provided research findings to suggest that the TPS/TPP pathway mechanistically contributes to the biosynthesis of this compound. The sulfur atom in this compound likely introduces structural differences that preclude its formation through the glucose- and phosphate-dependent reactions of the TPS/TPP system.

In fungal metabolism, the trehalose biosynthetic pathway plays a central and critical role. Trehalose itself serves as an important carbon and energy reserve, and is essential for fungal survival under various stress conditions, including desiccation, heat, and oxidative stress mdpi.comnih.govmdpi.com. Components of the trehalose biosynthesis pathway, particularly TPS1 and TPS2, are mechanistically linked to fungal cell wall homeostasis, stress responses, and virulence in human-pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus scielo.brmdpi.com. The absence or disruption of trehalose production in many fungal pathogens can significantly impair their in vivo survival biorxiv.org.

However, due to the lack of documented biological synthesis of this compound and its resistance to fungal trehalase wikimedia.orgarchive.org, the functional roles of the canonical trehalose biosynthesis pathway components in fungal metabolism are not known to extend to the production or processing of this compound. This compound is not recognized as a natural metabolite participating in these essential fungal processes based on available information.

Interplay with Thiol-Containing Metabolite Biosynthesis (e.g., Thioamitides, Thioredoxins)

This compound is characterized by the presence of a sulfur atom within its disaccharide structure wikimedia.orgarchive.org. While this places it chemically within the broader category of thiol-containing metabolites, direct metabolic interplay or shared biosynthetic pathways with other well-known thiol-containing compounds like thioamitides or thioredoxins are not established in the provided research.

Thioredoxins are a family of small, ubiquitous proteins that play crucial roles in cellular redox regulation, maintaining cellular thiol-disulfide balance, and participating in various metabolic processes. They contain a conserved active site motif with two cysteine residues that cycle between a reduced dithiol and an oxidized disulfide form. Thioamitides, on the other hand, represent a family of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex structures and, in some cases, antitumor properties. Their biosynthesis involves the formation of thioamide linkages.

Despite the shared presence of sulfur, the distinct chemical structure and synthetic origin of this compound, as a thiodisaccharide, suggest that its metabolic fate and interactions are likely independent of the enzymatic machinery involved in thioredoxin function or thioamitide biosynthesis. No direct evidence of metabolic cross-talk or shared biosynthetic precursors between this compound and these specific thiol-containing metabolite pathways has been identified.

Investigative Approaches for this compound Metabolic Fates

Given that this compound is primarily a synthetic compound with documented resistance to common hydrolytic enzymes, investigative approaches into its metabolic fates would necessarily differ from those applied to naturally occurring carbohydrates. Traditional methods for tracing metabolic pathways, such as isotopic labeling and metabolomics, would be valuable, but the focus would shift from de novo biosynthesis to its stability, distribution, and potential interactions within biological systems upon exogenous introduction.

Key investigative approaches could include:

In vitro Stability Studies : Assessing the chemical stability of this compound in various biological matrices (e.g., plasma, cell lysates, organ homogenates) under physiological conditions (pH, temperature) to confirm its resistance to non-specific degradation or enzymatic action beyond trehalase.

Cellular Uptake and Efflux Studies : Employing radiolabeled or stable isotope-labeled this compound to determine its ability to traverse cell membranes, whether through passive diffusion or specific transporters.

Distribution and Excretion Studies : In animal models, administering labeled this compound to track its distribution to different tissues and organs, and its routes of excretion (e.g., urine, feces) using techniques like whole-body autoradiography or quantitative mass spectrometry.

Interaction with Biological Macromolecules : Investigating potential non-enzymatic interactions with proteins, lipids, or nucleic acids, given its structural analogy to a disaccharide. Techniques like NMR spectroscopy could be employed to study its interactions with other biomolecules, similar to studies on trehalose-enzyme interactions mdpi.com.

Comparative Metabolomics : If introduced into a biological system, untargeted metabolomics approaches (e.g., using LC-MS or GC-MS) could be used to identify any novel metabolites derived from this compound, although its resistance to hydrolysis suggests such metabolites might be limited.

Enzyme Inhibition Assays : Given its structural similarity to trehalose but resistance to trehalase, this compound could be tested as a potential inhibitor of trehalase or other carbohydrate-modifying enzymes, which could reveal indirect metabolic roles or therapeutic potential.

These approaches would aim to characterize how this compound behaves in biological environments, providing insights into its persistence, potential accumulation, and any unforeseen biological effects, rather than elucidating a de novo endogenous metabolic pathway.

Enzymatic Interactions and Catalytic Mechanisms Associated with Thioisotrehalose

Enzymatic Stability and Hydrolytic Resistance of Thioisotrehalose

This compound demonstrates remarkable resistance to enzymatic hydrolysis, a characteristic that significantly differentiates it from its oxygen analog, trehalose (B1683222), which is readily hydrolyzed by specific enzymes.

Research indicates that this compound is notably resistant to hydrolytic reagents, including warm aqueous alkalis and mineral acids. Crucially, it remains unattacked by several common enzymes known to hydrolyze glycosidic bonds: emulsin, yeast enzyme, trehalase, and myrosin. wikimedia.orgarchive.orgforgottenbooks.com This pronounced stability suggests a fundamental difference in how these enzymes interact with the sulfur-containing disaccharide compared to their natural substrates. For instance, trehalase is an α-glucosidase that specifically cleaves the α-1,1 bond of trehalose into two glucose molecules. nih.govnih.gov Similarly, myrosinase (β-thioglucosidase glucohydrolase) is known for hydrolyzing glucosinolates. uwaterloo.ca The inertness of this compound to these enzymes highlights a significant departure from typical disaccharide or thioglucoside enzymatic recognition.

The observed lack of hydrolysis by a range of glycoside hydrolases, including trehalase and myrosinase, carries significant implications for the enzymatic recognition and degradation of this compound. Enzymes typically recognize their substrates through specific interactions within their active sites, involving precise spatial arrangements, hydrogen bonding networks, and electrostatic complementarity. The substitution of an oxygen atom with a sulfur atom in this compound introduces several key chemical differences that can disrupt these interactions:

Electronegativity and Polarity: Sulfur is less electronegative than oxygen. This difference in electronegativity affects the polarity of the C-S bond compared to the C-O bond, potentially altering the electronic environment within the active site and disrupting crucial electrostatic interactions or hydrogen bonds that are vital for substrate binding and transition state stabilization.

Nucleophilicity: While thiols (R-SH) are generally more acidic and their conjugate bases (thiolates, R-S⁻) are stronger nucleophiles than their oxygen counterparts (alcohols and alkoxides), the context of a glycosidic bond (or thio-glycosidic bond) hydrolysis involves specific catalytic mechanisms. In many hydrolases, a key step involves the attack of a nucleophile (often a water molecule or an active site residue) on the anomeric carbon. The altered electronic properties around the sulfur atom in this compound might render the anomeric carbon less susceptible to nucleophilic attack or disrupt the proton transfer steps necessary for catalysis.

Lack of Specific Thio-Glycosidase Activity: The enzymes tested (emulsin, yeast enzyme, trehalase, myrosin) are primarily oxygen-glycoside hydrolases or specific thioglucosidases (like myrosinase, which acts on glucosinolates, a different class of thio-compounds). It is plausible that these enzymes lack the specific structural features or catalytic machinery required to accommodate and hydrolyze a thio-glycosidic bond within the trehalose-like scaffold. The high specificity of enzymes means that even subtle structural changes in the substrate can lead to a complete loss of activity.

This resistance suggests that this compound may not be readily metabolized by many common carbohydrate-processing enzymes in biological systems, potentially leading to its persistence or requiring specialized enzymatic pathways for its degradation, if any exist.

Thiol-Mediated Enzyme Interactions and Their Mechanistic Basis

The presence of a sulfur atom in this compound opens avenues for thiol-mediated interactions with enzymes, distinct from typical oxygen-sugar interactions.

Thiol groups (R-SH), particularly those of cysteine residues in proteins, are highly reactive and play crucial roles in enzyme catalysis, protein structure, and redox regulation. nih.gov The reactivity of a thiol group is significantly influenced by its deprotonation to a thiolate anion (R-S⁻), which is a much stronger nucleophile. nih.govnih.gov This deprotonation is often facilitated by the local protein environment, which can lower the pKa of the cysteine residue. nih.gov

Thiolates participate in various enzymatic reactions, including:

Nucleophilic Attack: Thiolates can act as nucleophiles, attacking electrophilic centers in substrates. This is a common mechanism in cysteine proteases, where a catalytic cysteine thiolate attacks a peptide bond.

Thiol-Disulfide Exchange: Thiols can react with disulfide bonds (R-S-S-R') in a reversible exchange reaction, forming new disulfide bonds and thiols. This mechanism is fundamental to many redox-regulated enzymes and protein folding. nih.gov

Redox Reactions: Thiols can be oxidized by reactive oxygen or nitrogen species, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H), or forming disulfide bonds. These redox modifications can reversibly or irreversibly alter enzyme activity. nih.gov

The protein environment plays a critical role in enhancing the reactivity and specificity of thiols, often by stabilizing the thiolate anion and the transition state of the reaction.

Many biological systems utilize a "thiol-disulfide redox cascade" involving thioredoxins (Trx) and glutaredoxins (Grx) to regulate protein function through reversible cysteine oxidation. Small molecules containing thiol groups, such as glutathione (B108866) (GSH), are central to maintaining cellular redox homeostasis. The oxidation of GSH to its disulfide form (GSSG) can influence the redox potential and modulate the activity of various proteins, often through S-glutathionylation of cysteine residues.

If this compound, or its metabolic derivatives, could exist in reduced (thiol) and oxidized (disulfide or other oxidized sulfur species) forms, it might theoretically:

Modulate Enzyme Activity: Direct interaction with enzyme cysteine residues through thiol-disulfide exchange could potentially alter enzyme conformation or active site accessibility, thereby modulating activity.

Influence Signaling Pathways: As redox state is a crucial signaling mechanism, a compound capable of influencing cellular redox potential could indirectly impact various cellular processes.

However, it is important to note that the sulfur in this compound is part of a thio-glycosidic bond, not a free thiol group. For it to participate directly in such redox reactions or thiol-disulfide exchanges, the thio-glycosidic bond would likely need to be cleaved to expose a free thiol, or the sulfur atom within the intact molecule would need to possess specific reactivity, which is less common for thioethers. Therefore, any redox modulation would likely be indirect or require specific enzymatic processing of this compound.

Mechanistic Investigations of this compound-Enzyme Complex Formation

Mechanistic investigations into enzyme-substrate complex formation typically involve a combination of structural, kinetic, and computational approaches to elucidate the precise molecular interactions and catalytic steps. For a compound like this compound, such studies would aim to understand why it resists hydrolysis by certain enzymes and how it might interact with others.

Given the reported resistance of this compound to hydrolysis by enzymes like trehalase and myrosinase wikimedia.orgarchive.orgforgottenbooks.com, mechanistic studies would likely focus on:

Binding Affinity Studies: Determining if these enzymes can bind this compound at all, and if so, with what affinity compared to their natural substrates. A lack of hydrolysis could stem from either poor binding or ineffective catalysis once bound.

Structural Biology (X-ray Crystallography, Cryo-EM, NMR): Obtaining high-resolution structures of enzymes in complex with this compound (if a stable complex forms) would provide direct visual evidence of the binding mode. This would reveal how the sulfur atom is positioned within the active site, whether it disrupts key catalytic residues, or if it prevents the necessary conformational changes for catalysis. For example, crystal structures of trehalase with inhibitors have revealed conformational changes upon ligand binding and identified crucial active site residues.

Computational Chemistry (QM/MM, Molecular Dynamics): Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the electronic and energetic aspects of the catalytic reaction, including transition states. These studies could pinpoint why the sulfur substitution leads to a non-productive binding or an insurmountable energy barrier for hydrolysis. Molecular dynamics simulations could explore the flexibility of the enzyme-thioisotrehalose complex and the stability of potential intermediates.

Kinetic Isotope Effects (KIEs): KIE studies can provide insights into the rate-limiting steps and bond-breaking/forming events during catalysis. Comparing KIEs for trehalose hydrolysis versus any potential (even very slow) reaction with this compound could reveal differences in the transition state structure.

Mutagenesis Studies: Site-directed mutagenesis of key active site residues in enzymes like trehalase could help identify which specific interactions are critical for trehalose hydrolysis and how these interactions are disrupted by the sulfur in this compound.

Currently, detailed mechanistic investigations specifically on this compound-enzyme complex formation are not widely documented in the provided literature. However, the principles outlined above represent the standard approaches that would be employed to unravel the molecular basis of its unique enzymatic stability.

Biological Activities and Mechanistic Investigations of Thioisotrehalose

Mechanistic Exploration of Thiodigalactoside as an Anti-cancer Analogue

Thiodigalactoside (TDG) has emerged as a significant subject of research in oncology due to its activity as a potent inhibitor of galectins, a family of β-galactoside-binding proteins. medchemexpress.com The anti-cancer properties of TDG are not attributed to direct cytotoxicity, but rather to its ability to modulate the tumor microenvironment and inhibit key processes that promote tumor growth and survival. The primary mechanism of action for TDG is its function as a competitive inhibitor of galectins, particularly galectin-1, which is overexpressed by a wide range of tumor cells. nih.govnih.gov

By targeting galectin-1, TDG concurrently obstructs multiple cancer-enhancing activities, including immune evasion, angiogenesis, and protection against oxidative stress. nih.govnih.gov

Modulation of the Immune Response

Galectin-1 secreted by cancer cells plays a crucial role in creating an immunosuppressive tumor microenvironment. nih.gov It can induce apoptosis (cell death) in activated T cells, thereby helping the tumor evade immune surveillance. nih.gov TDG counters this effect by binding to galectin-1, preventing it from interacting with T cells. This inhibition protects T cells from apoptosis and enhances their anti-tumor activity. nih.gov Research using murine cancer models, such as B16F10 melanoma and 4T1 breast cancer, has demonstrated that intratumoral administration of TDG leads to a significant increase in the levels of tumor-infiltrating CD8+ lymphocytes, which are critical for killing cancer cells. nih.gov Furthermore, TDG treatment has been shown to inhibit regulatory T cell (Treg) subsets, which are known to suppress the immune response. scispace.comresearchgate.net

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. Galectin-1 promotes angiogenesis. nih.gov TDG disrupts this process by inhibiting the pro-angiogenic functions of galectin-1. nih.gov Studies have shown that TDG treatment reduces the content of CD31+ endothelial cells (a marker for blood vessels) within tumors. nih.gov In laboratory settings, TDG was found to inhibit the tube-forming activity of endothelial cells, a key step in angiogenesis. nih.govnih.gov This anti-angiogenic effect was observed even in immunocompromised mouse models, indicating a direct impact on blood vessel formation independent of the T-cell mediated immune response. nih.gov

Abrogation of Protection Against Oxidative Stress

Cancer cells often experience high levels of oxidative stress. Galectin-1 can protect endothelial cells from oxidative stress-induced apoptosis. nih.gov This protective effect helps maintain the tumor's blood supply. TDG has been shown to inhibit this antioxidant protective function of galectin-1, rendering endothelial cells more susceptible to apoptosis caused by oxidative stress. nih.govnih.gov This further contributes to the disruption of the tumor vasculature.

Galectin Binding Affinity

The efficacy of Thiodigalactoside and its derivatives is rooted in their binding affinity for various galectins. This interaction is crucial for inhibiting the downstream pathways that promote cancer.

| Compound | Target Galectin | Binding Affinity (Kd) |

|---|---|---|

| Thiodigalactoside (TDG) | Galectin-1 | 24 μM |

| Thiodigalactoside (TDG) | Galectin-3 | 49 μM |

| Aromatic 3,3′-diesters of TDG | Galectin-1 | Low micromolar range (7-70x enhancement over TDG) |

| Aromatic 3,3′-diesters of TDG | Galectin-3 | Low micromolar range (7-70x enhancement over TDG) |

| Aromatic 3,3′-diesters of TDG | Galectin-7 | Low micromolar range (7-70x enhancement over TDG) |

| Aromatic 3,3′-diesters of TDG | Galectin-9 (N-terminal domain) | Low micromolar range (7-70x enhancement over TDG) |

Structural Analysis and Derivative Research of Thioisotrehalose

Methodologies for Thioisotrehalose Structural Elucidation

Historical Approaches to Constitutional Assignment

No information available.

Application of Advanced Spectroscopic and Diffraction Techniques

No information available.

Comparative Structural Biochemistry with Isotrehalose Analogues

No information available.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and Analogues

No information available.

Stereochemical Investigations in this compound Chemistry

No information available.

Advanced Research Methodologies for Thioisotrehalose Investigation

State-of-the-Art Analytical Techniques for Thioisotrehalose Characterization

Modern analytical chemistry offers powerful tools for the comprehensive characterization of novel compounds like this compound. These techniques are crucial for confirming its synthesis, assessing its purity, and determining its precise three-dimensional structure.

Polarimetry is a spectroscopic technique that measures the change in the angle of plane-polarized light as it passes through a solution containing a chiral molecule. This measurement, known as optical rotation, is a fundamental property of optically active compounds like this compound. The specific rotation is a characteristic constant for a pure compound under defined conditions (temperature, solvent, and light wavelength). Historical synthesis of this compound reported a specific rotation ([α]D) of -85°, confirming its chiral nature and distinguishing it from its isomers. wikimedia.org

In a practical research setting, polarimetry serves as a straightforward and effective method for monitoring the progress of reactions involving this compound. For instance, during the chemical or enzymatic synthesis or deprotection of this compound, the optical rotation of the reaction mixture will change over time as the starting material is converted into the product. By taking periodic measurements, researchers can track the reaction kinetics and determine the endpoint without the need for more complex sample preparation and analysis.

Table 1: Hypothetical Polarimetric Monitoring of this compound Octa-acetate Deprotection

| Time (minutes) | Specific Rotation [α]D | Reaction Progress (%) |

|---|---|---|

| 0 | -65.0° | 0 |

| 30 | -69.5° | 22.5 |

| 60 | -74.0° | 45.0 |

| 90 | -78.5° | 67.5 |

| 120 | -82.0° | 85.0 |

Note: Data are illustrative. The initial rotation is that of the acetylated precursor, changing to the final rotation of pure this compound upon reaction completion.

The purification of this compound from complex reaction mixtures is a critical step to ensure that subsequent analyses are performed on a pure substance. Advanced chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, reagents, and potential side products, such as isomers or oligomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of thiosugars. Utilizing a high-pressure pump to pass a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase), HPLC can separate compounds with high resolution. For a polar molecule like this compound, normal-phase chromatography (with a polar stationary phase) or Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering faster separations and being more environmentally friendly by primarily using supercritical carbon dioxide as the mobile phase. researchgate.net SFC is well-suited for the purification of complex carbohydrate analogues and can provide different selectivity compared to HPLC, which is advantageous for separating challenging isomeric impurities. researchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Purification

| Parameter | HPLC (HILIC Mode) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Stationary Phase | Amide- or Diol-bonded silica | Chiral or achiral derivatized silica |

| Mobile Phase | Acetonitrile/Water gradient | Supercritical CO2 / Methanol gradient |

| Typical Flow Rate | 0.5 - 1.5 mL/min | 2 - 5 mL/min |

| Advantages | Excellent for polar compounds | Fast, reduced solvent waste, orthogonal selectivity |

| Application | Final purity analysis, small-scale purification | High-throughput screening, preparative scale-up |

For unambiguous structure determination, a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of this compound (C₁₂H₂₂O₁₀S) by distinguishing its exact mass from other compounds with the same nominal mass. Tandem MS (MS/MS) experiments further reveal the structure by fragmenting the molecule and analyzing the resulting pieces, which can confirm the connectivity of the two thioglucose units.

Table 3: Predicted HRMS Data for this compound (C₁₂H₂₂O₁₀S)

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₂₃O₁₀S⁺ | 359.0955 |

| [M+Na]⁺ | C₁₂H₂₂O₁₀SNa⁺ | 381.0774 |

| [M+K]⁺ | C₁₂H₂₂O₁₀SK⁺ | 397.0514 |

Note: The fragment ion corresponds to a single thioglucose unit.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure and connectivity within a molecule.

¹H NMR identifies the chemical environment of hydrogen atoms. For this compound, the anomeric protons (H-1 and H-1') adjacent to the sulfur atom would exhibit characteristic chemical shifts and coupling constants, confirming the β,β-1,1'-thioglycosidic linkage.

¹³C NMR provides information on the carbon skeleton. The anomeric carbons (C-1 and C-1') directly bonded to the sulfur atom would show a significant upfield shift compared to their oxygen-linked counterparts in isotrehalose, which is a hallmark of thioether linkages in carbohydrates.

Computational Chemistry and Molecular Modeling of this compound Systems

Computational methods provide invaluable insights into the dynamic behavior and interaction potential of this compound, complementing experimental data with atomic-level detail that is often difficult to obtain otherwise.

Table 4: Typical Parameters for MD Simulation of this compound

| Parameter | Description | Example Value |

|---|---|---|

| Force Field | Set of equations and parameters to describe the potential energy of the system | GLYCAM06, CHARMM36 |

| Solvent Model | Explicit representation of water molecules | TIP3P, SPC/E |

| System Size | Number of atoms in the simulation box | ~10,000 atoms |

| Simulation Time | Duration of the simulation to sample conformational space | 100 - 500 nanoseconds |

| Analysis Metrics | Properties calculated from the trajectory | Dihedral angles (φ/ψ), Root Mean Square Deviation (RMSD), Hydrogen bonds |

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is essential for hypothesizing the potential biological targets of this compound. Since it is an analogue of trehalose (B1683222), a key substrate in many bacterial and fungal pathways, this compound can be docked into the active sites of trehalose-metabolizing enzymes like trehalase or trehalose-6-phosphate (B3052756) phosphatase (TPP). researchgate.net

Docking studies can predict the binding affinity (docking score) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues. By comparing these results with similar simulations for the natural substrate (trehalose), scientists can predict whether this compound might act as a substrate, an inhibitor, or not bind at all. The replacement of the glycosidic oxygen with sulfur would likely alter the hydrogen-bonding network and introduce different steric and electronic properties, leading to a unique interaction profile.

Table 5: Illustrative Molecular Docking Results for this compound

| Target Protein | PDB ID | Natural Ligand | Predicted Binding Energy (kcal/mol) for this compound | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| Trehalase | 2WZY | Trehalose | -7.8 | Asp350, Tyr150, Trp240 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful computational tools for predicting the molecular properties of compounds like this compound from first principles. These in silico methods can provide deep insights into the molecule's electronic structure, stability, and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a prominent method that could be employed to study this compound. DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional conformation of the molecule, which in turn influences its biological activity.

Furthermore, quantum chemical calculations can elucidate the electronic properties of this compound. For instance, the distribution of electron density can be mapped to identify electron-rich and electron-deficient regions, which are key to predicting sites of electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's kinetic stability and its propensity to participate in chemical reactions. The HOMO-LUMO energy gap is a critical parameter for assessing the reactivity of a molecule.

Computational studies on related thioglycosides have successfully utilized these methods to rationalize experimental findings and provide mechanistic insights. researchgate.net For this compound, such calculations could predict its reactivity towards enzymes, such as hypothetical thio-trehalases, and its stability under various physiological conditions.

Table 1: Potential Applications of Quantum Chemical Calculations for this compound

| Calculated Property | Information Gained | Relevance |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Understanding the 3D conformation and steric factors. |

| HOMO-LUMO Energies | Electron-donating and accepting abilities, kinetic stability | Predicting chemical reactivity and reaction mechanisms. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack | Understanding intermolecular interactions with biological targets. |

| Vibrational Frequencies | Theoretical infrared (IR) and Raman spectra | Aiding in the experimental characterization of the molecule. |

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Glycomics)

Omics technologies offer a systems-level perspective on the biological effects of a compound by simultaneously measuring large numbers of biological molecules. creative-proteomics.comnih.gov For this compound, metabolomics and glycomics would be particularly insightful.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By exposing a biological system (e.g., a cell culture or a model organism) to this compound and analyzing the resulting changes in the metabolome, researchers could identify metabolic pathways affected by the compound. For example, NMR-based metabolomics has been used to study how trehalose alleviates oxidative stress by modulating oxidant and amino acid metabolism. mdpi.com A similar approach with this compound could reveal its impact on cellular energy metabolism, amino acid pathways, or lipid metabolism.

Glycomics , the comprehensive study of the glycome (the entire complement of sugars, both free and present in more complex molecules), could reveal how this compound interacts with the machinery of carbohydrate metabolism and modification. Thioglycosides have been shown to act as metabolic inhibitors of bacterial glycan biosynthesis. nih.gov Investigating this compound through a glycomics lens could determine if it acts as a substrate, inhibitor, or modulator of glycosyltransferases or glycosidases, thereby affecting the synthesis of glycoproteins and other glycoconjugates.

The integration of these omics approaches could provide a holistic view of the biological activity of this compound, identifying potential therapeutic targets and mechanisms of action.

Table 2: Hypothetical Omics Studies on this compound

| Omics Technology | Objective | Potential Findings |

| Metabolomics | To identify metabolic pathways perturbed by this compound. | Alterations in central carbon metabolism, amino acid profiles, and lipid metabolism. |

| Glycomics | To investigate the impact of this compound on glycan biosynthesis and modification. | Inhibition or modulation of glycosyltransferases, leading to altered cell surface glycosylation. |

| Transcriptomics | To analyze changes in gene expression in response to this compound. | Upregulation or downregulation of genes involved in stress response, metabolism, or signaling. |

| Proteomics | To study alterations in the proteome following this compound exposure. | Changes in the abundance of metabolic enzymes or signaling proteins. |

Isotopic Labeling and Tracer Studies for Biosynthetic and Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule in a biological system. wikipedia.org By replacing one or more atoms in this compound with a stable or radioactive isotope (e.g., ¹³C, ³⁴S, or ³H), its journey through metabolic pathways can be monitored.

For elucidating the biosynthetic pathway , if a natural producer of this compound were discovered, isotopically labeled precursors could be fed to the organism. The incorporation of the label into this compound would confirm the precursors and intermediates of the pathway.

More relevant for a synthetic compound is the study of its metabolic pathway after administration to an organism or cell culture. Labeled this compound could be introduced, and its subsequent metabolites could be identified using techniques like mass spectrometry or NMR spectroscopy. This would reveal whether this compound is metabolized, and if so, what the breakdown products are. For instance, ¹³C-labeled trehalose has been used to quantify its concentration in complex biological samples via LC-MS/MS. acs.org A similar approach could be used for this compound and its potential metabolites.

Tracer studies can also determine the extent to which this compound is incorporated into larger macromolecules. For example, if the sulfur atom were labeled with ³⁵S, one could track its potential incorporation into sulfur-containing amino acids or other biomolecules. Isotopic labeling of glucose with ¹³C is a common method to trace its metabolic flux, and similar principles could be applied to the glucose moieties of this compound. nih.govfda.gov

Table 3: Potential Isotopic Labeling Studies for this compound

| Isotope | Labeled Molecule | Research Question | Analytical Method |

| ¹³C | Thioiso[¹³C]trehalose | What is the metabolic fate of the glucose moieties? | Mass Spectrometry, NMR |

| ³⁴S or ³⁵S | [³⁴S]this compound | Is the sulfur atom retained or transferred during metabolism? | Mass Spectrometry, Scintillation Counting |

| ²H or ³H | [³H]this compound | What is the biodistribution and clearance rate of the compound? | Scintillation Counting, Autoradiography |

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for Thioisotrehalose?

- Methodological Answer :

- Ensure detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., chromatography, crystallization) to enable replication.

- Validate purity using HPLC or NMR, and cross-reference results with established spectral libraries .

- Include stoichiometric ratios and side-product profiles in supplementary materials to address variability in yields .

Q. How should researchers characterize the structural stability of this compound under varying physicochemical conditions?

- Methodological Answer :

- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.

- Conduct pH-dependent stability studies via UV-Vis spectroscopy and mass spectrometry, reporting degradation products and half-lives .

- Compare results with structurally analogous disaccharides to identify unique stability patterns .

Q. What analytical techniques are essential for verifying the identity of Thioisotrehotriose derivatives?

- Methodological Answer :

- Combine X-ray crystallography for absolute configuration determination with tandem MS/MS for fragmentation patterns.

- Cross-validate using computational methods (e.g., DFT calculations) to correlate experimental and theoretical spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Perform dose-response assays under standardized conditions (e.g., oxygen levels, serum concentration) to isolate confounding variables.

- Use meta-analysis frameworks to compare datasets, identifying methodological discrepancies (e.g., assay sensitivity, cell passage number) .

- Validate findings with orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibition) .

Q. What strategies are effective for elucidating the mechanistic role of this compound in modulating enzymatic activity?

- Methodological Answer :

- Employ stopped-flow kinetics and isothermal titration calorimetry (ITC) to quantify binding affinities and catalytic turnover rates.

- Integrate molecular dynamics simulations to predict allosteric binding sites and validate with site-directed mutagenesis .

- Publish raw kinetic datasets and simulation parameters in open-access repositories for peer validation .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s role in glycan-mediated signaling pathways?

- Methodological Answer :

- Combine glycoproteomics (LC-MS/MS) with transcriptomic profiling (RNA-seq) to map downstream signaling nodes.

- Apply systems biology tools (e.g., STRING database) to identify network-level interactions and prioritize experimental validation .

- Address interdisciplinary terminology gaps by defining context-specific parameters (e.g., "sulfation efficiency" in biochemical vs. structural contexts) .

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data of this compound analogs?

- Methodological Answer :

- Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values, reporting confidence intervals and goodness-of-fit metrics.

- Apply ANOVA with post-hoc Tukey tests to compare analog efficacy across multiple cell lines, ensuring reproducibility through blinded experimental replicates .

- Share code for data analysis pipelines (e.g., R/Python scripts) to mitigate computational variability .

Methodological Considerations

Q. How to critically evaluate the reliability of computational models predicting this compound-protein interactions?

- Answer :

- Validate docking scores with experimental binding assays (e.g., SPR or MST).

- Report force field parameters and solvent models used in simulations, benchmarking against known ligand-receptor complexes .

- Disclose limitations, such as static protein conformations, in the discussion section .

Q. What steps ensure ethical and rigorous reporting of this compound research in publications?

- Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Disclose conflicts of interest and funding sources in the acknowledgments section .

- Use standardized nomenclature (IUPAC) and reference established databases (e.g., PubChem, PDB) for compound identifiers .

Tables: Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.